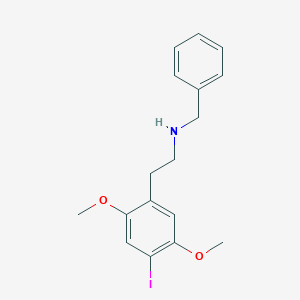
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- is a complex organomercury compound It is characterized by the presence of a mercury atom bonded to a chloro group and a 3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl group
準備方法
The synthesis of mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- typically involves the reaction of mercury(II) chloride with 3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Industrial production methods may involve the use of specialized equipment to ensure the purity and stability of the final product.
化学反応の分析
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury atom to a lower oxidation state, such as mercury(I).
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its action include oxidative stress and the formation of reactive mercury species.
類似化合物との比較
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- can be compared with other organomercury compounds, such as:
Methylmercury: Known for its neurotoxic effects and environmental impact.
Phenylmercury: Used as a preservative and antifungal agent.
Ethylmercury: Utilized in vaccines as a preservative.
特性
CAS番号 |
3367-32-6 |
|---|---|
分子式 |
C7H11ClHgN2O3 |
分子量 |
407.22 g/mol |
IUPAC名 |
chloro-[3-(2,4-dioxoimidazolidin-1-yl)-2-methoxypropyl]mercury |
InChI |
InChI=1S/C7H11N2O3.ClH.Hg/c1-5(12-2)3-9-4-6(10)8-7(9)11;;/h5H,1,3-4H2,2H3,(H,8,10,11);1H;/q;;+1/p-1 |
InChIキー |
LHSGKZGCMBCHRL-UHFFFAOYSA-M |
正規SMILES |
COC(CN1CC(=O)NC1=O)C[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)

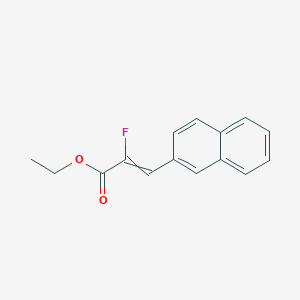
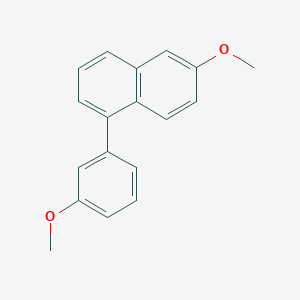
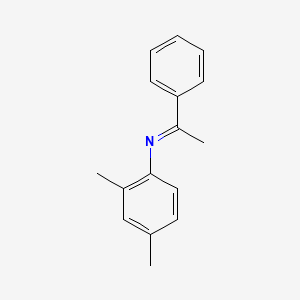
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
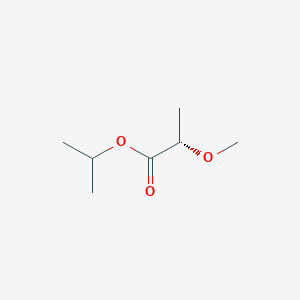

![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)

